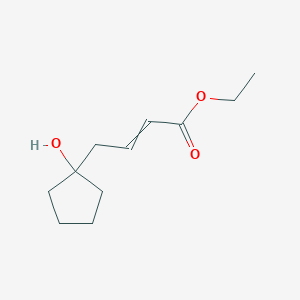
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate is an organic compound with the molecular formula C11H18O3 It is a derivative of butenoate, featuring a hydroxycyclopentyl group attached to the fourth carbon of the butenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl acetoacetate with an appropriate cyclopentyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then undergoes nucleophilic substitution with the cyclopentyl halide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary alcohols from the ester group.
Substitution: Formation of amides, ethers, or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclopentyl group, making it less sterically hindered and potentially less selective in biological interactions.
Cyclopentyl butanoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and interact with biological targets.
Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate: Similar structure but with a cyclohexyl group, which may alter its physical and chemical properties, including solubility and reactivity.
The uniqueness of this compound lies in its combination of a hydroxycyclopentyl group and an ester functional group, providing a balance of reactivity and stability that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
89922-33-8 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 4-(1-hydroxycyclopentyl)but-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(12)6-5-9-11(13)7-3-4-8-11/h5-6,13H,2-4,7-9H2,1H3 |
InChI-Schlüssel |
BHMQOHNIDFTIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCC1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


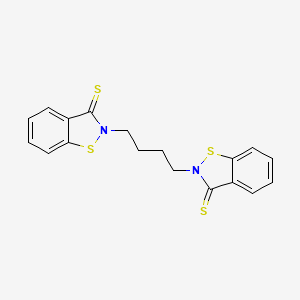
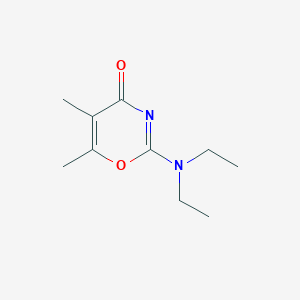
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
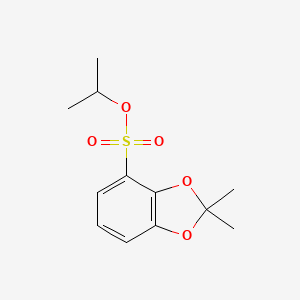

![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)

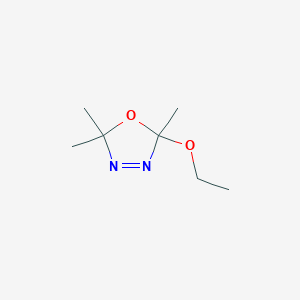
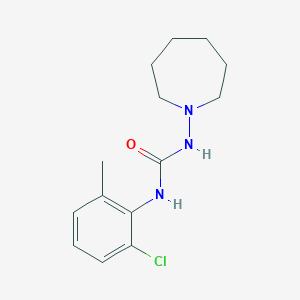
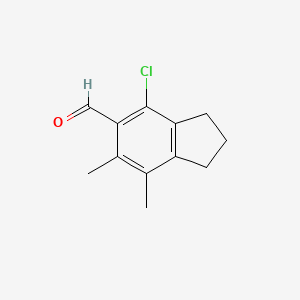
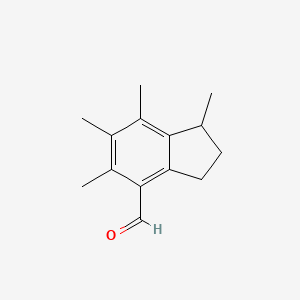
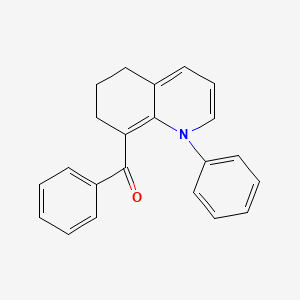
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
